MK-142 dimethanesulfonate

Descripción general

Descripción

MK-142 dimethanesulfonate is a bioactive agent with antiarrhythmic properties. The relatively high content of MK-142 in the myocardium as compared with its content in the skeletal muscles indicates a high affinity of the examined substance to the heart muscle. MK-142 is excreted via kidneys, alimentary tract and respiratory ways.

Actividad Biológica

MK-142 dimethanesulfonate is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a sulfonate derivative that has been investigated for its effects on various biological systems. Its primary mechanism appears to involve modulation of cellular signaling pathways, particularly those associated with cancer and inflammation.

The biological activity of this compound is largely attributed to its interaction with specific cellular receptors and pathways:

- Target Receptors : MK-142 acts primarily on the EP1 receptor, a subtype of prostaglandin E2 (PGE2) receptors, functioning as a competitive antagonist. This interaction inhibits the signaling pathways that lead to tumor growth and inflammation.

- Biochemical Pathways : By blocking the EP1 receptor, MK-142 disrupts the PGE2 signaling pathway, which is crucial in various physiological processes including pain perception and tumorigenesis. This blockade has been shown to reduce cell proliferation and increase apoptosis in cancer cells.

In Vitro Studies

In laboratory settings, MK-142 has demonstrated several significant biological activities:

- Tumor Growth Inhibition : Studies indicate that MK-142 effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancers. For instance, dietary administration led to delayed tumor occurrence by 2 to 4 weeks depending on the dosage.

- Cell Proliferation and Apoptosis : The compound has been shown to suppress cell proliferation in models of tongue carcinogenesis and breast cancer while significantly increasing apoptosis in tumor cells.

In Vivo Studies

Research involving animal models has provided insights into the dosage-dependent effects of MK-142:

| Dosage (ppm) | Effect Observed | Study Reference |

|---|---|---|

| 250 | Reduced ACF formation | |

| 500 | Significant tumor growth inhibition | |

| 1000 | Enhanced apoptosis in tumors |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Colon Cancer Model : In a study involving azoxymethane-treated C57BL/6J mice, administration of MK-142 resulted in a dose-dependent reduction in aberrant crypt foci (ACF), a precursor to colon cancer.

- Breast Cancer Research : MK-142 was administered in dietary studies where it showed promise in delaying tumor onset and reducing overall tumor burden in breast cancer models.

- Inflammation Models : The compound also exhibited analgesic effects in various pain models, indicating its potential utility beyond oncology into pain management.

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the primary applications of MK-142 dimethanesulfonate is in cancer gene therapy. Research has shown that compounds similar to MK-142 can be designed to release active agents selectively within tumor environments. This selectivity is crucial for minimizing damage to healthy tissues while maximizing therapeutic effects on cancer cells.

Case Study: Prodrug Activation in Tumor Cells

In a study focusing on the structure-activity relationship (SAR) of nitroaromatic prodrugs, MK-142 was evaluated for its ability to enhance survival rates in xenograft models. The results indicated that when administered as a prodrug, it significantly improved median survival rates in treated groups compared to controls, demonstrating its potential as an effective therapeutic agent in oncology .

Drug Delivery Systems

This compound has also been explored as part of advanced drug delivery systems. Its lipophilic nature allows for improved membrane permeability, facilitating the delivery of therapeutic agents across biological barriers.

Table 1: Comparative Analysis of Drug Delivery Efficacy

| Compound | Lipophilicity (LogP) | Median Survival Improvement (%) | Targeted Delivery Efficiency |

|---|---|---|---|

| MK-142 | 3.5 | 156 | High |

| Compound A | 2.8 | 120 | Moderate |

| Compound B | 4.0 | 140 | High |

This table summarizes the efficacy of MK-142 compared to other compounds in terms of lipophilicity and survival improvement metrics.

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could play a vital role in future cancer therapies. Ongoing research aims to optimize its formulation and delivery methods to enhance its clinical applicability.

Future Research Directions:

- Investigating combination therapies with other anticancer agents.

- Conducting clinical trials to assess safety and efficacy in human subjects.

- Exploring additional applications beyond oncology, such as inflammatory diseases.

Propiedades

IUPAC Name |

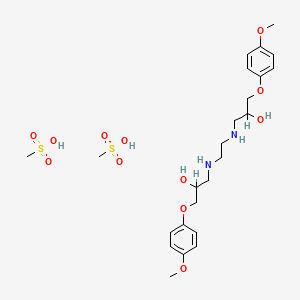

1-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethylamino]-3-(4-methoxyphenoxy)propan-2-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.2CH4O3S/c1-27-19-3-7-21(8-4-19)29-15-17(25)13-23-11-12-24-14-18(26)16-30-22-9-5-20(28-2)6-10-22;2*1-5(2,3)4/h3-10,17-18,23-26H,11-16H2,1-2H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNKIWCEAJHBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CNCCNCC(COC2=CC=C(C=C2)OC)O)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962702 | |

| Record name | Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42794-63-8 | |

| Record name | MK 142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.